molecular formula C13H17ClN2O6S2 B227572 Mefruside lactone CAS No. 14599-36-1

Mefruside lactone

Cat. No.: B227572
CAS No.: 14599-36-1
M. Wt: 396.9 g/mol
InChI Key: UBRIMIXGZCAQOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Mefruside lactone can be synthesized through the oxidation of mefruside. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically takes place in an aqueous or organic solvent, and the temperature is maintained to ensure the selective formation of the lactone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Mefruside lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mefruside lactone has several scientific research applications:

Mechanism of Action

Mefruside lactone exerts its effects primarily through its diuretic activity. It inhibits the reabsorption of sodium and chloride ions in the renal tubules, leading to increased excretion of water and electrolytes. This action reduces blood volume and, consequently, blood pressure . The molecular targets include sodium-chloride symporters in the renal tubules .

Comparison with Similar Compounds

Uniqueness: Mefruside lactone is unique due to its specific metabolic pathway and the formation of active metabolites that contribute to its therapeutic effects. Unlike other diuretics, this compound has a medium duration of action and a distinct pharmacokinetic profile .

Properties

IUPAC Name

4-chloro-1-N-methyl-1-N-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O6S2/c1-13(6-5-12(17)22-13)8-16(2)24(20,21)9-3-4-10(14)11(7-9)23(15,18)19/h3-4,7H,5-6,8H2,1-2H3,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRIMIXGZCAQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)O1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932739
Record name 4-Chloro-N~1~-methyl-N~1~-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14599-36-1
Record name Mefruside lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N~1~-methyl-N~1~-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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